1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene

Description

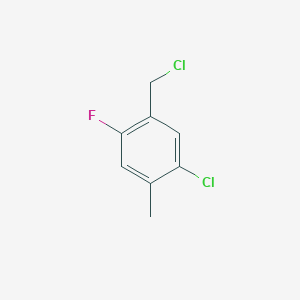

1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene (CAS No. 1429422-43-4) is a halogenated aromatic compound with the molecular formula C₇H₄Cl₂F₂ and a molecular weight of 207.01 g/mol. Its structure features a benzene ring substituted with chlorine at position 1, a chloromethyl group at position 5, fluorine at position 4, and a methyl group at position 2 . This compound is primarily utilized as an intermediate in agrochemical and pharmaceutical synthesis due to its reactive chloromethyl group, which facilitates further functionalization .

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2F/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWWBRGVFBWAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene derivatives. In this method, benzene is treated with a chloroalkane, such as chloromethane, in the presence of a catalyst like aluminum chloride . The reaction conditions typically involve anhydrous conditions and controlled temperatures to ensure the desired substitution on the benzene ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors under controlled conditions to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by nucleophiles.

Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, where electrophiles attack the aromatic ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium iodide are commonly used in nucleophilic substitution reactions.

Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid are used for nitration and sulfonation reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used for these reactions.

Major Products Formed:

Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.

Electrophilic Substitution: Products include nitrobenzene and sulfonated benzene derivatives.

Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.

Scientific Research Applications

1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of biological pathways and interactions involving halogenated aromatic compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile in different reactions, depending on the conditions and reagents used. Its effects are mediated through the formation of reactive intermediates and the subsequent transformation of these intermediates into final products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key structural and physicochemical properties of the target compound with analogous halogenated benzene derivatives:

Key Observations:

- Substituent Effects : The target compound’s chloromethyl group (position 5) enhances electrophilic reactivity compared to derivatives with methoxy (e.g., 170572-51-7) or iodine (1242339-72-5) substituents. This group also increases hydrophobicity, as reflected in its higher estimated LogP (~3.5) versus methoxy-containing analogs (~2.5–2.8) .

- Halogen Diversity : Compounds like 1214333-76-2 replace chloromethyl with a difluoromethyl group , reducing molecular weight but maintaining high LogP due to fluorine’s electronegativity .

Biological Activity

1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene, commonly referred to as a chlorinated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a chloro group, a chloromethyl group, and a fluoro group attached to a methyl-substituted benzene ring. The IUPAC name for the compound is this compound, with the molecular formula .

Biological Activity Overview

Research indicates that chlorinated aromatic compounds can exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of halogen substituents often enhances the lipophilicity and biological activity of these compounds.

Anticancer Activity

Recent studies have shown that chlorinated compounds can act as effective anticancer agents. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxicity. A study highlighted that certain chlorinated derivatives exhibited IC50 values in the micromolar range against prostate (PC-3) and breast (MCF-7) cancer cell lines .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| This compound | PC-3 | TBD |

| This compound | MCF-7 | TBD |

Note: TBD indicates that specific values for this compound need further investigation.

The mechanism by which chlorinated aromatic compounds exert their anticancer effects often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, inhibition of cyclin-dependent kinases (CDKs) has been observed in related compounds . The unique substitution pattern in this compound may influence its binding affinity to these targets.

Case Studies

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several chlorinated analogs of aromatic compounds and evaluated their biological activities. The synthesized compounds were tested against liver (WRL-68), colon (Caco2), and breast (MCF-7) cancer cell lines using MTT assays. The results indicated that chlorinated derivatives showed moderate to high cytotoxicity, with some exhibiting selectivity towards specific cancer types .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar chlorinated compounds revealed that the position and type of halogen substituents significantly affect biological activity. Compounds with fluorine at the para position generally exhibited enhanced potency compared to their non-fluorinated counterparts . This suggests that this compound may possess unique properties due to its specific halogen arrangements.

Q & A

Basic Research Questions

Q. What laboratory safety protocols are critical when handling 1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene?

- Methodological Answer : Use closed systems or local exhaust ventilation to minimize inhalation risks. Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and flame-resistant lab coats. Safety showers and eye-wash stations must be accessible. Avoid exposure to moisture or heat, as halogenated aromatics may decompose into toxic byproducts (e.g., HCl, HF). Refer to safety guidelines for chloromethylbenzene derivatives .

Q. What are the standard methods for synthesizing chloromethyl-fluoro aromatic compounds like this compound?

- Methodological Answer : A common approach involves chloromethylation of fluorinated precursors using thionyl chloride (SOCl₂) in non-polar solvents like benzene. For example, refluxing 2-chloro-4-fluoro-5-nitrobenzoic acid with SOCl₂ and a catalytic amount of dimethylformamide (DMF) yields chlorinated intermediates after solvent distillation. Reaction optimization (4–6 hours reflux, 0.1–0.5 mol% DMF) ensures high yields while minimizing side reactions .

Q. What analytical techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting in aromatic protons).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).

- Elemental Analysis : Validate C, H, Cl, and F content.

- X-ray Crystallography : Resolve steric clashes between substituents (critical for derivatives with multiple halogens) .

Advanced Research Questions

Q. How can competing substitution pathways be controlled during the functionalization of this compound?

- Methodological Answer : To mitigate regioselectivity conflicts (e.g., electrophilic substitution at C-2 vs. C-5), employ directing groups or transition-metal catalysts. For example, Pd-catalyzed cross-coupling reactions selectively modify the chloromethyl group without disrupting fluorine or methyl substituents. Solvent polarity (e.g., CH₂Cl₂ vs. DMF) and temperature gradients (0–60°C) further modulate reaction pathways .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data for multi-halogenated benzene derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare calculated ¹³C chemical shifts with experimental NMR data to validate substituent orientations.

- Multi-Technique Validation : Use IR spectroscopy to detect C-Cl/C-F stretches (600–800 cm⁻¹) and X-ray photoelectron spectroscopy (XPS) to quantify halogen electronegativity effects.

- Dynamic NMR : Resolve conformational ambiguities caused by steric hindrance between methyl and chloromethyl groups .

Q. How does the steric and electronic interplay between substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The methyl group at C-2 hinders nucleophilic attack at adjacent positions, favoring reactivity at the chloromethyl site.

- Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the aromatic ring, requiring electron-rich catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings.

- Case Study : In analogous compounds like 1-(chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene, trifluoromethyl groups further reduce electron density, necessitating higher reaction temperatures (80–100°C) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under varying pH conditions?

- Methodological Answer :

- Controlled Hydrolysis Studies : Monitor degradation products (e.g., HCl, fluoride ions) via ion chromatography at pH 2–12.

- Kinetic Analysis : Calculate half-lives using UV-Vis spectroscopy to track absorbance changes at λmax ≈ 260 nm.

- Mitigation : Stabilize the compound in anhydrous solvents (e.g., THF) with molecular sieves to suppress hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.